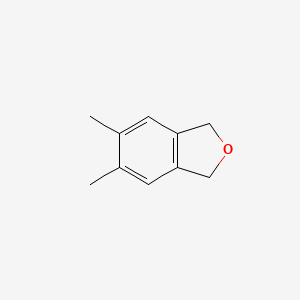

5,6-Dimethyl-1,3-dihydro-2-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

91060-81-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5,6-dimethyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C10H12O/c1-7-3-9-5-11-6-10(9)4-8(7)2/h3-4H,5-6H2,1-2H3 |

InChI Key |

GZSNLUJFJCHPAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(COC2)C=C1C |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethyl 1,3 Dihydro 2 Benzofuran and Analogous Skeletal Architectures

Classical Cyclization Approaches to the Dihydrobenzofuran Ring System

Traditional methods for forming the dihydrobenzofuran ring often rely on the intramolecular cyclization of functionalized phenolic precursors. These reactions are typically driven by the formation of a stable ether linkage.

Intramolecular etherification represents a direct approach to the dihydrobenzofuran skeleton. A common strategy involves the cyclization of precursors like 2-allylphenols. For instance, a light-driven protocol using allyl-functionalized phenolate (B1203915) anions, generated by deprotonating the corresponding phenols, can produce a variety of densely functionalized 2,3-dihydrobenzofurans. nih.gov This process is believed to proceed through a cascade reaction involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution. nih.gov

Dehydrative cyclizations offer another pathway. Gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols is an efficient method for creating furan (B31954) rings, a related heterocyclic system. organic-chemistry.org This principle can be extended to phenolic substrates where an appropriately positioned alcohol group on a side chain can be eliminated with concurrent ring closure to form the dihydrofuran ring.

Both acids and bases are effective promoters for the ring closure reactions that form dihydrobenzofurans.

Acid-Catalyzed Reactions: Brønsted acids, such as acetic acid, can catalyze the heteroannulation of benzoquinones to yield benzofuran (B130515) structures. nih.govdtu.dk In one-pot procedures, acetic acid facilitates the protonation of benzoquinone, initiating a cascade that leads to the fused furan ring. nih.gov Similarly, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been used with a triflimide co-catalyst to synthesize benzofuran derivatives from o-alkenyl phenols and aldehydes under metal-free conditions. researchgate.net

Base-Catalyzed Reactions: Base-catalyzed ring closures are also prevalent. Triethylamine, a common organic base, can be used in one-pot, three-component reactions to synthesize highly substituted furan and dihydrofurofuran frameworks. rsc.org These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent Paal-Knorr cyclization. rsc.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and highly selective methods for constructing the dihydrobenzofuran core. nih.gov Catalysts based on palladium, gold, and copper are particularly prominent.

Palladium catalysts are exceptionally versatile for synthesizing dihydrobenzofuran derivatives, demonstrating high functional group tolerance and operating under mild conditions. nih.gov

Several palladium-catalyzed strategies have been developed:

Heck/Tsuji-Trost Reactions: An enantioselective Pd-catalyzed reaction of o-bromophenols with 1,3-dienes can produce chiral substituted 2,3-dihydrobenzofurans with excellent control over regioselectivity and enantioselectivity. organic-chemistry.org

Annulation of 1,3-Dienes: The palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates provides an efficient route to functionalized dihydrobenzofurans. acs.org The proposed mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene, intramolecular coordination, hydrolysis, and reductive elimination. acs.org

Carboalkoxylation of 2-Allylphenols: A method involving the Pd-catalyzed carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates generates a wide range of dihydrobenzofurans in good yields and high diastereoselectivity. nih.gov

C-H Activation: Palladium(II)-catalyzed C-H activation directed by a nearby hydroxyl group enables a C-O cyclization to form dihydrobenzofurans, including complex spirocyclic versions. acs.org

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromophenols and 1,3-dienes | Pd catalyst with urea (B33335) ligand, NaOtBu (base) | PhMe/anisole, 110 °C | Functionalized dihydrobenzofurans | 50-72% | nih.govacs.org |

| 2-Allylphenols and aryl triflates | Pd(0)/CPhos complex | - | Substituted 2,3-dihydrobenzofurans | Good yields | nih.gov |

| o-Iodoaryl acetates and 1,3-dienes | Pd(OAc)2, PPh3, Ag2CO3 | Toluene, 100 °C | Vinyldihydrobenzofurans | - | acs.org |

| Aryl iodide-linked alkenes and nitro compounds | PdCl2, Mo(CO)6, PPh3, DIPEA | THF | Aminocarbonylated dihydrobenzofurans | - | nih.gov |

Homogeneous gold catalysis, often utilizing Au(I) or Au(III) species, is a powerful tool for activating carbon-carbon multiple bonds, enabling efficient tandem reactions and cycloisomerizations to form heterocyclic systems. researchgate.netmdpi.com

Gold catalysts act as carbophilic π-Lewis acids, activating alkynes and allenes toward nucleophilic attack. researchgate.net

Tandem Reactions: A gold-catalyzed tandem reaction of o-alkynylphenols with diazo compounds has been developed to produce 2,3-disubstituted benzofurans. rsc.org Similarly, gold and copper co-catalyzed tandem reactions of propargyl alcohols with pyridylhomopropargylic alcohols can furnish polycyclic dihydrobenzofuran derivatives through a cascade of cyclization, rearrangement, and Friedel-Crafts-type reactions. rsc.org

Cycloisomerizations: Gold catalysts can efficiently promote the cycloisomerization of substrates containing both a phenol (B47542) and an alkyne or ynamide moiety to yield dihydrobenzofuran derivatives, often at room temperature with very fast reaction times. nih.gov

| Starting Materials | Catalyst System | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| o-Alkynylphenols and diazo compounds | Gold catalyst | Tandem Reaction | 2,3-Disubstituted benzofurans | Moderate to good | rsc.org |

| Furans with ynamide/alkynyl ether side chains | Gold catalyst | Cycloisomerization | Dihydrobenzofuran derivatives | - | nih.gov |

| Propargyl alcohols and pyridylhomopropargylic alcohols | Gold and Copper catalysts | Tandem Reaction | Polycyclic dihydrobenzofurans | 14-81% | rsc.org |

Copper catalysts, being inexpensive and highly active, are widely used in organic synthesis and play a significant role in constructing dihydrobenzofuran scaffolds. rsc.org

Copper-catalyzed reactions often involve the annulation of alkynes.

Cascade Reactions: An efficient copper-catalyzed cascade alkynylation/cyclization/isomerization of aurone-derived azadienes with terminal alkynes has been developed to synthesize 1,2-dihydrobenzofuro[3,2-b]pyridines with excellent yields. nih.gov

[3+2] Annulation: Copper catalysts facilitate the [3+2] annulation of 5-ethynyloxazolidine-2,4-diones with acylacetonitriles to afford biologically important 2,3-dihydrofuran (B140613) derivatives under mild conditions. researchgate.net

Deconstructive Insertion: In a novel approach, coumarins and oximes react in the presence of a copper bromide catalyst to afford pyridine-fused 2,3-dihydrobenzofurans in yields ranging from 16-85%. rsc.org This reaction proceeds via the deconstructive insertion of the oxime into the coumarin (B35378) scaffold. rsc.org

| Starting Materials | Catalyst System | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aurone-derived azadienes and terminal alkynes | Copper catalyst | Alkynylation/Cyclization/Isomerization Cascade | 1,2-Dihydrobenzofuro[3,2-b]pyridines | Excellent | nih.gov |

| Coumarins and oximes | CuBr, Li2CO3 (additive) | Deconstructive Insertion | Pyridine-fused 2,3-dihydrobenzofurans | 16-85% | rsc.org |

| 5-Ethynyloxazolidine-2,4-diones and acylacetonitriles | Copper catalyst | [3+2] Annulation | 2,3-Dihydrofuran derivatives | Moderate to high | researchgate.net |

Radical Cyclization Pathways and Oxidative Transformations

Radical reactions offer a powerful means of forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex cyclic systems from simple acyclic precursors. Oxidative transformations, in particular, facilitate the generation of radical intermediates that can undergo subsequent cyclization to yield dihydrobenzofuran structures.

Manganese(III) Acetate-Mediated Oxidative Free Radical Additions and Cyclizations

Manganese(III) acetate (B1210297), Mn(OAc)₃, is a versatile and widely used reagent for initiating oxidative free-radical reactions. figshare.com It is particularly effective in the oxidation of enolizable 1,3-dicarbonyl compounds, generating α-carbon radicals. scilit.com These radicals can then add to unsaturated systems like alkenes or alkynes, leading to the formation of highly functionalized products, including dihydrofurans and their benzo-fused analogues, tetrahydrobenzofurans. scilit.comresearchgate.net

The general mechanism involves the oxidation of a 1,3-dicarbonyl compound by two equivalents of Mn(OAc)₃ to generate a manganese(III) enolate, which then forms a complexed free radical. figshare.com This radical species adds to an alkene to create a new carbon-carbon bond and a new radical intermediate. figshare.com This intermediate can then undergo further oxidation and cyclization to yield the dihydrofuran ring system. The reactions are mechanistically complex, with several competing pathways that can be influenced by subtle changes in substrates or reaction conditions. figshare.com

Research has demonstrated the successful cyclization of various 1,3-dicarbonyl compounds with sterically hindered olefins using this method. For instance, the reaction between 1,3-dicarbonyls and 1,1-diphenyl-1-butene has been shown to produce tetrahydrobenzofurans and 4,5-dihydrofurans in good yields, typically ranging from 55% to 77%. scilit.comnih.gov The reactivity of the 1,3-dicarbonyl compound can influence the reaction's success. scilit.com Similarly, furan derivatives have been obtained from the Mn(OAc)₃-mediated radical cyclizations of 1,3-dicarbonyls with phenyl acetylene, with yields ranging from 14% to 66%. nih.gov

The versatility of this method is further highlighted by its application to fluorinated substrates. The radical cyclization of trifluoromethyl-group containing 1,3-dicarbonyls with alkenes proceeds in good yields, producing 3-trifluoroacetyl-4,5-dihydrofurans. researchgate.netnih.gov

| 1,3-Dicarbonyl Compound | Unsaturated Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Dimedone | 1,1-Diphenyl-1-butene | Tetrahydrobenzofuran | 77 | nih.gov |

| 2,4-Pentanedione | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran | 65 | nih.gov |

| Ethyl acetoacetate | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran | 62 | nih.gov |

| 1,3-Cyclohexanedione | 1,1-Diphenyl-1-butene | Tetrahydrobenzofuran | 61 | scilit.com |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 1,1-Diphenyl-1-butene | 3-Trifluoroacetyl-4,5-dihydrofuran | 74 | nih.gov |

Photo-induced and Electrocyclization Methods for Dihydrobenzofuran Formation

Light and electricity provide alternative energy sources to promote the formation of dihydrobenzofuran rings, often under mild conditions and with high selectivity.

Photo-induced Methods: Photochemical reactions represent a sustainable approach for synthesizing complex molecules. researchgate.net The synthesis of 2,3-dihydrobenzofurans can be achieved through various light-driven protocols. One such method involves a photoinduced cascade reaction of 2-allylphenol derivatives. nih.gov This process is initiated by the photochemical activity of in situ-generated allyl-functionalized phenolate anions, leading to the desired dihydrobenzofuran products. nih.gov

Another powerful strategy is the visible-light-activated photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes. scilit.comnih.gov This method can employ a benign terminal oxidant like ammonium (B1175870) persulfate and is applicable to the modular synthesis of a wide array of dihydrobenzofuran natural products. scilit.comnih.gov The proposed mechanism involves the photoexcitation of a ruthenium catalyst, which then oxidizes the phenol to a radical cation. nih.gov This intermediate is further oxidized to a phenoxonium cation that is trapped by an electron-rich olefin to form the dihydrobenzofuran ring. nih.gov

The photocyclization of 2-alkoxybenzophenones also serves as a route to dihydrobenzofuranols. capes.gov.br Irradiation of these substrates generates 1,5-biradical intermediates that cyclize to form the product. The stereoselectivity of this cyclization can be highly dependent on the solvent, with non-polar solvents like benzene (B151609) favoring the formation of cis-isomers, while polar solvents such as acetonitrile (B52724) and methanol (B129727) lead to decreased stereoselectivity due to intermolecular hydrogen bonding. capes.gov.br

Electrocyclization and Electrochemical Methods: Electrochemistry offers another avenue for dihydrobenzofuran synthesis. These compounds can be prepared through the electrochemical coupling of various alkenes with a phenoxy cation, which is generated via oxidation at the anode during the electrolytic reaction. nih.gov This method avoids the need for chemical oxidants. Electrocyclic reactions, which are intramolecular pericyclic reactions, can also be used to form rings. libretexts.org The Nazarov cyclization, a cationic 4π thermal electrocyclization of a conjugated dienone, is a well-known example for forming five-membered rings. libretexts.org While typically used for carbocycles, the principles of electrocyclization are fundamental to ring-forming reactions in organic synthesis. libretexts.orguchicago.edu

Advanced and Modern Synthetic Techniques

The quest for more efficient, selective, and environmentally friendly synthetic methods has led to the development of advanced techniques that accelerate reactions, improve yields, and allow for greater molecular complexity to be built in fewer steps.

Microwave-Assisted Synthesis (MWI) for Enhanced Reaction Kinetics and Yields

Microwave-assisted synthesis (MWI) has emerged as a powerful tool in organic chemistry for dramatically reducing reaction times and often increasing product yields. By using microwave irradiation, reactants can be heated rapidly and uniformly, leading to a significant acceleration of chemical reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds.

For example, an efficient method for synthesizing quinolines using microwave irradiation has been developed, providing good yields under environmentally friendly and mild conditions. beilstein-journals.org Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved through a microwave-assisted three-component reaction under catalyst- and solvent-free conditions, highlighting the green credentials of this technology. capes.gov.br The progress of such reactions can be monitored by techniques like thin-layer chromatography, where it is often observed that the reaction rate accelerates as the process continues. beilstein-journals.org The application of MWI to the construction of the 5,6-dimethyl-1,3-dihydro-2-benzofuran scaffold from appropriate precursors could likewise be expected to enhance reaction kinetics and improve yields compared to conventional heating methods.

Chemoenzymatic and Biotechnological Approaches for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chemoenzymatic and biotechnological methods leverage the high stereoselectivity of enzymes to produce chiral molecules with high enantiomeric excess (ee).

Dihydrobenzofuranone derivatives, which are closely related to the target scaffold, are present in many natural products with significant biological activities. nih.gov A chemoenzymatic strategy has been developed for the enantioselective hydrolysis of such derivatives. This involves the chemical synthesis of a racemic precursor, such as 4,5,6,7-tetrahydro-6-methyl-4-oxobenzofuran-5-yl acetate via manganese (III) acetate-mediated acetoxylation, followed by a lipase-enzyme-mediated kinetic resolution to separate the enantiomers. nih.gov Another approach combines iron(III)-catalyzed cycloaddition with a subsequent lipase-catalyzed enantioselective acylation to produce optically active 2,3-dihydrofuran derivatives. researchgate.net

Furthermore, chemoenzymatic routes have been established for the asymmetric synthesis of other complex heterocycles, demonstrating the broad applicability of this approach. For instance, chiral dihydrobenzoxazinones have been prepared in high optical purity (ee up to >99%) using a highly stereoselective hydroamination step catalyzed by an ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. organic-chemistry.org This biocatalytic step is then combined with a chemical cyclization to yield the final product. organic-chemistry.org These examples underscore the potential of using enzymes to access specific enantiomers of this compound.

| Target Scaffold | Enzymatic Step | Enzyme Type | Outcome | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Dihydrobenzoxazinones | Asymmetric hydroamination | EDDS Lyase | Asymmetric synthesis | Up to 63% | Up to >99% | organic-chemistry.org |

| Dihydroquinoxalinones | Asymmetric hydroamination | EDDS Lyase | Asymmetric synthesis | Up to 78% | Up to >99% | organic-chemistry.org |

| Optically active 2,3-dihydrofurans | Enantioselective acylation | Lipase | Kinetic resolution | - | - | researchgate.net |

| Acetoxy and hydroxy benzofuranone derivatives | Kinetic resolution | Lipase | Enantioselective hydrolysis | Good | High | nih.gov |

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages, including operational simplicity, mild reaction conditions, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds from simple building blocks. uchicago.edu

The synthesis of heterocyclic polymers and other complex molecules has greatly benefited from the development of MCRs. uchicago.edu These reactions allow for the construction of diverse heterocyclic scaffolds in a single, efficient step. For example, a one-pot, three-component reaction using L-Proline as a catalyst in water has been developed for the synthesis of 1,3-thiazolidin-4-ones, showcasing an environmentally benign and energy-efficient protocol. libretexts.org Another efficient one-pot synthesis utilizes an iron catalyst for a cross-dehydrogenative coupling (CDC) to produce substituted 1,3-thiazoles.

For the assembly of the dihydrobenzofuran scaffold, an MCR approach could involve the strategic combination of a substituted phenol, an aldehyde, and a third component that facilitates the cyclization and formation of the five-membered ring. The development of such a reaction would provide a highly convergent and efficient route to this compound and its analogues, avoiding the need for isolating intermediates and reducing waste. researchgate.net

Stereoselective Synthesis and Diastereocontrol in Dihydrobenzofuran Construction

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the construction of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects. In the realm of dihydrobenzofuran synthesis, significant research has been dedicated to developing stereoselective methods that allow for the controlled formation of chiral centers within the dihydrobenzofuran framework. These strategies are crucial for accessing enantiomerically pure or enriched products, which is often a prerequisite for their application in medicinal chemistry. Methodologies to achieve this control can be broadly categorized into catalyst-controlled and substrate-controlled processes, each offering unique advantages in achieving high levels of diastereo- and enantioselectivity.

A variety of advanced synthetic strategies have been developed to facilitate the stereoselective construction of the 2,3-dihydrobenzofuran (B1216630) scaffold. These methods often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

One powerful approach is the use of biocatalysis. Engineered enzymes, such as myoglobins, have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edunih.gov This method can produce stereochemically rich 2,3-dihydrobenzofurans with exceptional enantiopurity and high yields. rochester.edu Computational and structure-reactivity studies have provided insights into the reaction mechanism, enabling the development of a stereochemical model that explains the high stereoselectivity observed. rochester.edu

Transition-metal catalysis offers another versatile avenue for stereoselective dihydrobenzofuran synthesis. Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to be an efficient method for producing chiral 3-substituted dihydrobenzofurans. nii.ac.jprsc.org In this process, a cationic iridium complex coordinated with a chiral bisphosphine ligand catalyzes the cyclization with high enantioselectivity. nii.ac.jprsc.org Similarly, ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been successfully applied to synthesize 2,3-dihydrobenzofurans that feature all-carbon quaternary stereocenters in high yields and enantioselectivities. researchgate.net

Annulation reactions have also been extensively explored for the asymmetric synthesis of dihydrobenzofurans. A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides has been developed. nih.gov This method utilizes readily available Cinchona alkaloids as chiral leaving groups to achieve an operationally simple and highly stereoselective synthesis. nih.gov Another notable strategy is the cesium carbonate-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, which yields functionalized 2,3-dihydrobenzofurans with impressive chemical yields and diastereoselectivity. rsc.orgrsc.org

Furthermore, cyclization reactions provide a direct route to chiral dihydrobenzofuran frameworks. The catalytic asymmetric [3+2] cyclization of quinone monoimides with 3-vinylindoles, employing a spiro-chiral phosphoric acid as the catalyst, has been established for the chemo-, diastereo-, and enantioselective construction of the biologically important 2,3-dihydrobenzofuran scaffold. rsc.org

These diverse methodologies highlight the significant progress made in the stereoselective synthesis of dihydrobenzofuran derivatives, providing chemists with a robust toolbox to access a wide range of complex and stereochemically defined structures.

Interactive Data Table: Stereoselective Synthetic Methodologies for Dihydrobenzofuran Skeletons

| Method | Catalyst/Reagent | Substrate Type | Key Features | Ref. |

| Biocatalytic Cyclopropanation | Engineered Myoglobins | Benzofurans | High diastereo- and enantioselectivity (>99.9% de and ee), preparative scale. | rochester.edunih.gov |

| Iridium-Catalyzed Hydroarylation | Cationic Iridium/Chiral Bisphosphine | m-allyloxyphenyl ketones | High yields and enantioselectivity for 3-substituted dihydrobenzofurans. | nii.ac.jprsc.org |

| [4+1] Annulation | Cinchona Alkaloid Chiral Leaving Group | Ammonium Ylides and o-Quinone Methides | Highly enantio- and diastereoselective, operationally simple. | nih.gov |

| Domino Annulation | Cs₂CO₃ / Chiral Salicyl N-phosphonyl Imines | Bromo Malonates | Impressive yields and diastereoselectivity. | rsc.orgrsc.org |

| Ruthenium-Catalyzed Hydroarylation | Ru(II) / Chiral Transient Directing Group | Olefins | Synthesis of dihydrobenzofurans with all-carbon quaternary stereocenters. | researchgate.net |

| [3+2] Cyclization | Spiro-chiral Phosphoric Acid | Quinone Monoimides and 3-Vinylindoles | Chemo-, diastereo-, and enantioselective construction. | rsc.org |

Chemical Reactivity and Transformation Pathways of 5,6 Dimethyl 1,3 Dihydro 2 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzenoid Moiety

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the reactivity of the benzenoid ring in 5,6-Dimethyl-1,3-dihydro-2-benzofuran is significantly influenced by its substituents: two methyl groups and the fused dihydrofuran ring.

Regioselectivity and Electronic Effects of Alkyl Substituents

The benzene (B151609) ring of this compound possesses three types of substituents that influence its reactivity towards electrophiles: the C5-methyl group, the C6-methyl group, and the fused dihydrofuran ring, which can be considered as two ortho-alkyl substituents (at C5 and C6 relative to the ether oxygen). Alkyl groups are known to be activating and ortho, para-directing towards electrophiles due to their electron-donating inductive effects. uomustansiriyah.edu.iqwikipedia.org

In this molecule, the two methyl groups at the C5 and C6 positions have a cooperative, reinforcing effect. Their combined electron-donating nature enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. The directing effects of these groups are additive. The C5-methyl group directs incoming electrophiles to its ortho positions (C4 and C6) and its para position. The C6-methyl group directs to its ortho positions (C5 and C7) and its para position. The fused dihydrofuran ring acts as a weakly activating, ortho, para-director.

The available positions for substitution on the aromatic ring are C4 and C7. Both positions are activated by the ortho-directing effect of one of the methyl groups. Specifically, the C4 position is ortho to the C5-methyl group, and the C7 position is ortho to the C6-methyl group. The electronic stabilization of the cationic intermediate (the sigma complex or arenium ion) is therefore favorable for substitution at both sites. acs.org

However, steric hindrance plays a critical role in determining the final regiochemical outcome. libretexts.orgnumberanalytics.comnih.gov Attack at the C4 position is sterically hindered by the adjacent C5-methyl group and the nearby C3-methylene of the dihydrofuran ring. In contrast, the C7 position is sterically more accessible. Therefore, electrophilic substitution is expected to occur preferentially at the C7 position. libretexts.orgmsu.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 7-Nitro-5,6-dimethyl-1,3-dihydro-2-benzofuran | Electronic activation at C4 and C7; C7 is sterically less hindered. |

| Halogenation | Br⁺, Cl⁺ | 7-Bromo-5,6-dimethyl-1,3-dihydro-2-benzofuran | Electronic activation at C4 and C7; C7 is sterically less hindered. |

| Friedel-Crafts Acylation | RCO⁺ | 7-Acyl-5,6-dimethyl-1,3-dihydro-2-benzofuran | Strong steric hindrance from bulky acylium ion favors attack at the more accessible C7 position. |

Functionalization at Unsubstituted Aromatic Positions

Functionalization at the unsubstituted C4 and C7 positions can be achieved through various EAS reactions. As discussed, while both positions are electronically activated, the C7 position is the kinetically favored site for most electrophiles due to reduced steric hindrance.

Typical EAS reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, yielding 7-nitro-5,6-dimethyl-1,3-dihydro-2-benzofuran.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield the corresponding 7-halo derivative.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group at the C7 position.

Friedel-Crafts Reactions: Acylation or alkylation, typically using an acyl chloride or alkyl halide with a Lewis acid catalyst, would also be directed to the C7 position. The steric bulk of the electrophile in Friedel-Crafts reactions makes the preference for the C7 position even more pronounced. libretexts.org

While C7 is the major site of substitution, forcing conditions or the use of highly reactive, less sterically demanding electrophiles might lead to minor amounts of the C4-substituted isomer. The synthesis of specific 1,2,3,4-tetrasubstituted arenes can be challenging due to such regioselectivity issues. nih.govrsc.org

Reactions Involving the Dihydrofuran Ring

The dihydrofuran portion of the molecule is a cyclic ether (specifically, a phthalan (B41614) derivative) and undergoes reactions characteristic of this functional group, including oxidation, reduction, and ring-opening.

Oxidative Processes Leading to Furan (B31954) Ring Modifications or Cleavage

The dihydrofuran ring can be targeted by oxidizing agents. Based on studies of related phthalan structures, oxidation can lead to either modification of the ring or its complete cleavage. A key transformation is the oxidation of the phthalan to an isobenzofuran (B1246724). For instance, treatment of phthalan derivatives with oxidants like p-chloranil at high temperatures generates unstable isobenzofurans as transient intermediates. nih.govrsc.org These highly reactive dienes can then be trapped, for example, in an intramolecular Diels-Alder reaction if a suitable dienophile is present in the molecule. nih.govrsc.org

In the absence of an internal trap, the generated isobenzofuran could potentially dimerize or react with other species. More aggressive oxidation could lead to the cleavage of the dihydrofuran ring, potentially forming dicarbonyl compounds on the benzene ring. For example, overoxidation with p-chloranil or DDQ can lead to keto-aldehyde products. nih.govrsc.org

Table 2: Oxidative Reactions of Phthalan Analogs

| Oxidant | Conditions | Observed Transformation | Reference |

|---|---|---|---|

| p-Chloranil | Dodecane, 160–200 °C, MS | Generation of transient isobenzofuran | nih.govrsc.org |

| DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | Dodecane, 100 °C | Generation of isobenzofuran with competitive overoxidation to keto-aldehyde | nih.govrsc.org |

Reductive Transformations of Cyclic Ethers

The reductive cleavage of cyclic ethers like 1,3-dihydro-2-benzofuran is generally challenging. However, specific methods have been developed for phthalans. A notable method involves electron-transfer-induced reductive cleavage. Reaction with an alkali metal, such as lithium, in the presence of a catalytic amount of an electron carrier like naphthalene (B1677914) in an aprotic solvent (e.g., THF) can cleave one of the benzylic carbon-oxygen bonds.

This reaction generates a stable dilithium (B8592608) intermediate, which can then be trapped by various electrophiles. This pathway provides a versatile method for the functionalization of the carbon skeleton resulting from the ring opening.

Table 3: Reductive Cleavage of Phthalan and Trapping of the Intermediate

| Reagents | Electrophile Trap | Final Product Type | Reference |

|---|---|---|---|

| 1. Li, Naphthalene (cat.), THF 2. H₂O | Proton Source | o-Methylbenzyl alcohol | researchgate.net |

| 1. Li, Naphthalene (cat.), THF 2. R-X (Alkyl Halide) | Alkyl Halide | o-(Dialkyl)benzyl alcohol | researchgate.net |

| 1. Li, Naphthalene (cat.), THF 2. R₂C=O (Ketone/Aldehyde) | Carbonyl Compound | Diol derivative | researchgate.net |

| 1. Li, Naphthalene (cat.), THF 2. CO₂ | Carbon Dioxide | Carboxylic acid derivative | researchgate.net |

Ring-Opening and Rearrangement Mechanisms under Acidic or Basic Conditions

The dihydrofuran ring can be opened under either acidic or basic conditions, although the conditions are typically harsher than those required for strained epoxides. pressbooks.pub

Acid-Catalyzed Ring-Opening: Under acidic conditions, the ether oxygen is first protonated to form a good leaving group. youtube.com Nucleophilic attack then occurs at one of the adjacent benzylic carbons (C1 or C3). This process is analogous to the acid-catalyzed opening of other ethers and epoxides. pressbooks.pubyoutube.com The reaction likely proceeds via an Sₙ1-like mechanism due to the stability of the potential benzylic carbocation intermediate that would form upon C-O bond cleavage. The final product would result from the cleavage of the ether and the formation of, for example, a diol or a halo-alcohol, depending on the nucleophile present (e.g., H₂O or a halide ion). nih.govchemistrysteps.com

Base-Catalyzed Ring-Opening: Base-catalyzed ring-opening is significantly more difficult for a five-membered ether compared to a strained epoxide because the alkoxide is a poor leaving group. semanticscholar.org The reaction requires a strong base/nucleophile and typically proceeds via an Sₙ2 mechanism. youtube.com The nucleophile would attack one of the electrophilic benzylic carbons (C1 or C3), displacing the ether oxygen. Given that both C1 and C3 are secondary carbons, the reaction would be slow and require elevated temperatures. The product would be an alcohol resulting from the cleavage of one of the C-O bonds.

Reactivity of the Dimethyl Substituents: Derivatization and Further Functionalization

The chemical reactivity of the dimethyl groups on the aromatic ring of this compound is expected to be characteristic of benzylic positions. These positions are known to be susceptible to a variety of chemical transformations, primarily through free-radical pathways or oxidation.

Halogenation:

Side-chain halogenation, particularly bromination, is a common reaction for benzylic methyl groups. This type of reaction is typically initiated by light (UV) or a radical initiator and proceeds via a free-radical mechanism. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a standard method for benzylic bromination. chemistrysteps.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com

In the context of this compound, a reaction with NBS would likely lead to the mono- or di-bromination of one or both methyl groups, yielding compounds such as 5-(bromomethyl)-6-methyl-1,3-dihydro-2-benzofuran or 5,6-bis(bromomethyl)-1,3-dihydro-2-benzofuran. The exact product distribution would depend on the reaction conditions, including the stoichiometry of NBS used.

A study on the halogenation of 2,3-dimethylbenzofuran (B1586527) demonstrated that side-chain substitution is the predominant outcome. rsc.org The reaction pathway, whether ionic or free-radical, determined which methyl group was preferentially halogenated. rsc.org This suggests that similar selectivity could be anticipated for this compound.

Oxidation:

The benzylic methyl groups are also prone to oxidation. masterorganicchemistry.comlibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize benzylic carbons. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction of this compound with a strong oxidizing agent would be expected to convert the methyl groups into carboxylic acid groups, potentially forming 1,3-dihydro-2-benzofuran-5,6-dicarboxylic acid. For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.org

Milder oxidation conditions could potentially lead to the formation of aldehydes or alcohols, although these are often difficult to isolate as they can be further oxidized to the carboxylic acid. The selective oxidation of one methyl group over the other would be a synthetic challenge, likely requiring advanced catalytic methods. Research on the benzylic oxidation of various (aryl)(heteroaryl)methanes using molecular oxygen and metal catalysts has shown that the electronic properties of the heterocyclic ring can influence the reaction's success. beilstein-journals.org

| Reaction Type | Typical Reagents | Potential Product(s) from this compound | Relevant Findings |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or radical initiator | 5-(Bromomethyl)-6-methyl-1,3-dihydro-2-benzofuran, 5,6-Bis(bromomethyl)-1,3-dihydro-2-benzofuran | Side-chain halogenation is a characteristic reaction of alkyl-substituted aromatics. wikipedia.orgchemistrysteps.com Studies on dimethylbenzofuran show a competition between ionic and free-radical pathways influencing regioselectivity. rsc.org |

| Benzylic Oxidation | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | 1,3-Dihydro-2-benzofuran-5,6-dicarboxylic acid | Strong oxidizing agents can convert benzylic methyl groups to carboxylic acids, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.orglibretexts.org |

Computational and Theoretical Investigations of 5,6 Dimethyl 1,3 Dihydro 2 Benzofuran

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and describing the behavior of its electrons. These calculations form the basis for understanding all other chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. irjweb.com It is particularly effective for determining ground-state properties. For 5,6-Dimethyl-1,3-dihydro-2-benzofuran, DFT calculations, commonly employing the B3LYP functional with a 6-311G(d,p) basis set, are used to perform geometry optimization. bhu.ac.in This process identifies the lowest energy structure by calculating forces on the atoms and adjusting their positions until a minimum energy is reached. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis of the dihydrofuran ring is also a key aspect. The five-membered ring is not planar and can adopt various puckered conformations, such as the "envelope" or "twist" forms. DFT calculations can map the potential energy surface to identify the most stable conformer and the energy barriers between different conformations, which is critical for understanding the molecule's dynamics and interactions. nih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(ar)-C(ar) | 1.395 - 1.410 |

| C(ar)-O | 1.375 | |

| O-CH2 | 1.430 | |

| C(ar)-CH2 | 1.510 | |

| C(ar)-CH3 | 1.512 | |

| **Bond Angles (°) ** | C-O-C | 109.5 |

| O-C-C | 111.0 | |

| C(ar)-C(ar)-C(ar) | 119.0 - 121.0 | |

| Hypothetical optimized geometric parameters for this compound calculated using DFT/B3LYP/6-311G(d,p). Values are representative of similar structures. |

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" in quantum chemistry for calculating electronic energies. github.io These methods are computationally more demanding but provide benchmark data against which DFT results can be compared. For this compound, high-level ab initio calculations can yield more precise values for properties like ionization potential, electron affinity, and electronic transition energies, providing a deeper characterization of its electronic structure. github.io

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive.

For this compound, the spatial distribution of these orbitals is also informative. The HOMO is typically localized over the electron-rich aromatic ring and the oxygen atom, indicating these are the primary sites of nucleophilic character. The LUMO is often distributed more broadly across the molecule, including the antibonding orbitals of the ring system. bhu.ac.inresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.17 |

| Hypothetical FMO energy values for this compound calculated at the B3LYP/6-311G(d,p) level of theory. These values are illustrative and based on related benzofuran (B130515) compounds. sci-hub.seresearchgate.net |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, such a region is expected around the oxygen atom of the dihydrofuran ring due to its lone pairs of electrons.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms. bhu.ac.in

The MEP surface provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. irjweb.com

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. researchgate.net Predicted chemical shifts often show a strong linear correlation with experimental values, though they may require scaling to correct for systematic errors. github.io Comparing calculated and experimental spectra can be definitive in assigning stereochemistry or identifying unknown compounds. researchgate.net

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₂(1,3) | 4.95 | 73.5 |

| C(ar)-H | 6.90 - 7.10 | 110.0 - 128.0 |

| CH₃ | 2.25 | 19.5 |

| C(ar)-O | - | 158.0 |

| C(ar)-CH₂ | - | 129.0 |

| C(ar)-CH₃ | - | 135.0 |

| Hypothetical predicted NMR chemical shifts for this compound. These values are representative and would be compared against experimental data for structural validation. nih.govmdpi.com |

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the vibrational modes of the molecule. DFT calculations can compute these frequencies and their corresponding intensities. researchgate.net Calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to account for anharmonicity and achieve better agreement with experimental data. This allows for the precise assignment of absorption bands to specific functional group vibrations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3050 |

| Aliphatic C-H Stretch | 2980 - 2890 |

| Aromatic C=C Stretch | 1615, 1500 |

| C-O-C Asymmetric Stretch | 1250 |

| C-O-C Symmetric Stretch | 1080 |

| Illustrative calculated IR frequencies for key vibrational modes of this compound. |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic spectra (UV-Vis). researchgate.net It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net The calculated maximum absorption wavelength (λmax) can then be compared with experimental spectra to understand the electronic transitions, often corresponding to π→π* transitions within the aromatic system. mdpi.com

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 285 | 0.12 | HOMO → LUMO |

| 240 | 0.45 | HOMO-1 → LUMO |

| Hypothetical TD-DFT results for the electronic transitions of this compound. |

Investigation of Intramolecular Interactions and Non-Covalent Interactions

Beyond covalent bonds, weaker intramolecular and non-covalent interactions (NCI) play a crucial role in determining molecular conformation, stability, and crystal packing.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer and delocalization effects, such as hyperconjugation. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals. In this compound, NBO analysis could reveal stabilizing interactions, for instance, between the lone pair orbitals of the oxygen atom and the antibonding π* orbitals of the aromatic ring.

Non-Covalent Interaction (NCI) Analysis: NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, is employed to identify and characterize weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion within a molecule and between molecules. nih.govresearchgate.net The RDG isosurfaces provide a 3D representation of these interactions, with colors indicating their nature (e.g., blue for strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes). researchgate.net This analysis is particularly useful for understanding how molecules pack in the solid state and for identifying subtle forces that stabilize specific conformations. nih.gov

A thorough search of scientific literature and computational chemistry databases reveals no specific studies focused on the non-linear optical (NLO) properties or molecular polarizability of this compound.

While computational and theoretical investigations are common for characterizing novel organic molecules, research into the NLO characteristics of this particular compound has not been published. Studies on other benzofuran derivatives exist, but their substitution patterns and functional groups differ significantly, making their data inapplicable to this compound.

Consequently, there are no detailed research findings or data tables to report for this specific section.

Synthesis of Novel Derivatives and Analogues Incorporating the 5,6 Dimethyl 1,3 Dihydro 2 Benzofuran Core

Design and Synthesis of Substituent Variants on the Aromatic Ring System

The modification of the aromatic ring of the 5,6-dimethyl-1,3-dihydro-2-benzofuran core allows for the fine-tuning of electronic and steric properties. The existing dimethyl substituents at positions 5 and 6 inherently direct the regioselectivity of subsequent electrophilic aromatic substitution reactions, primarily towards the C4 and C7 positions. Strategies for introducing a variety of functional groups, such as halogens, nitro groups, and acyl groups, are well-established for benzofuran (B130515) systems and can be adapted for this specific scaffold. ekb.egresearchgate.net

Further derivatization can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions can be employed to couple aryl halides with various partners, enabling the introduction of complex substituents. rsc.org The synthesis of these variants is crucial for establishing structure-activity relationships in medicinal chemistry and materials science.

Table 1: Examples of Synthetic Strategies for Aromatic Ring Substitution

| Starting Material Precursor | Reagent/Condition | Potential Product | Type of Reaction |

| This compound | Br₂ / FeBr₃ | 4-Bromo-5,6-dimethyl-1,3-dihydro-2-benzofuran | Electrophilic Aromatic Substitution |

| This compound | HNO₃ / H₂SO₄ | 4-Nitro-5,6-dimethyl-1,3-dihydro-2-benzofuran | Nitration |

| 4-Bromo-5,6-dimethyl-1,3-dihydro-2-benzofuran | Arylboronic acid, Pd catalyst | 4-Aryl-5,6-dimethyl-1,3-dihydro-2-benzofuran | Suzuki Coupling |

| 4-Bromo-5,6-dimethyl-1,3-dihydro-2-benzofuran | Terminal alkyne, Pd/Cu catalyst | 4-Alkynyl-5,6-dimethyl-1,3-dihydro-2-benzofuran | Sonogashira Coupling |

Chemical Modifications of the Dihydrofuran Ring: Introducing Spirocyclic, Bridged, or Fused Systems

Modifications to the dihydrofuran ring introduce significant three-dimensional complexity, leading to novel molecular architectures.

Spirocyclic Systems: The synthesis of spirocyclic derivatives is a prominent strategy for creating structurally novel compounds. mdpi.com An efficient method involves the [3+2] azomethine ylide cycloaddition reaction, which can be used to generate spiro-pyrrolidine derivatives attached to the benzofuran core. nih.gov This three-component reaction offers high yields and diastereoselectivity under mild conditions. mdpi.comnih.gov Another approach is a cascade cyclization strategy utilizing substrates like 2-bromo-1,3-indandione to produce aminobenzofuran spiroindanone derivatives. nih.govsemanticscholar.org

Bridged Systems: The introduction of bridged systems can conformationally lock the dihydrofuran ring, which can be advantageous for probing interactions with biological targets. nih.gov This can be achieved by creating one- or two-carbon bridges across the ring, adapting methodologies used for modifying other heterocyclic structures like piperidines. nih.gov Such rigidified analogues often possess enhanced drug-like properties. nih.gov

Fused Systems: The creation of fused-ring systems involves annulating a new ring onto one of the bonds of the dihydrofuran moiety. nih.gov This can be accomplished through intramolecular cyclization reactions of precursors with appropriately placed reactive groups. nih.govrsc.org For example, Diels-Alder reactions with ortho-quinone methide intermediates generated from the core structure can lead to the formation of fused polycyclic systems. rsc.org

Table 2: Examples of Dihydrofuran Ring Modifications

| Modification Type | Synthetic Approach | Resulting Structure | Key Features |

| Spirocyclic | [3+2] Azomethine Ylide Cycloaddition | Benzofuran spiro-pyrrolidine | High structural complexity, good diastereoselectivity. nih.gov |

| Spirocyclic | Tandem Cyclization with Dicarbonyl Compounds | Benzofuran spiro-indanone or spiro-barbituric acid | Efficient cascade reaction, high yields. nih.govsemanticscholar.org |

| Bridged | Intramolecular Alkylation/Cyclization | Bicyclo[X.Y.Z] system incorporating the dihydrofuran ring | Increased rigidity, conformational constraint. nih.gov |

| Fused | Intramolecular Cyclization / Cycloaddition | Polycyclic system with a fused furan (B31954) ring | Creation of novel polycyclic frameworks. nih.govrsc.org |

Preparation of Heterocyclic Ring Fusions Involving the Dihydrobenzofuran Skeleton

Fusing additional heterocyclic rings onto the this compound skeleton is a powerful strategy for generating compounds with diverse pharmacological potential. dtu.dk The benzofuran scaffold itself is considered a "privileged structure" in medicinal chemistry. nih.gov

Synthetic routes often involve multi-step sequences that build the new heterocyclic ring in a stepwise fashion or through one-pot reactions. dtu.dk For instance, an aza-Michael addition involving an ortho-quinone methide intermediate can be used to construct fused nitrogen-containing heterocycles. rsc.org Another prominent method is the tandem cyclization reaction between ortho-hydroxy α-aminosulfones and dicarbonyl α-bromo-substituted compounds, which can yield complex spiro-heterocyclic systems like spiro-barbituric acid derivatives. nih.govsemanticscholar.org These methods provide access to a wide array of fused systems, including pyrimidines, indanes, and other nitrogen- or oxygen-containing rings.

Table 3: Fused Heterocyclic Systems

| Fused Heterocycle | Synthetic Method | Precursors |

| Pyrrolidine (Spiro) | [3+2] Azomethine Ylide Cycloaddition | Benzofuran-based aldehyde, amino acid, dipolarophile |

| Pyrimidine (Spiro) | Tandem Cyclization | ortho-Hydroxy α-aminosulfone, 5-bromo-1,3-dimethylbarbituric acid. semanticscholar.org |

| Indanone (Spiro) | Tandem Cyclization | ortho-Hydroxy α-aminosulfone, 2-bromo-1,3-indandione. semanticscholar.org |

| Tetrahydropyran | Diels-Alder Cycloaddition | ortho-Quinone methide intermediate, enol ether. rsc.org |

Development of Libraries of Structurally Diverse Analogues via Combinatorial Chemistry Approaches

Combinatorial chemistry provides a high-throughput platform for the synthesis of large, structurally diverse libraries of analogues for biological screening. A diversity-oriented synthesis approach can be applied to the this compound scaffold. acs.org

A common strategy involves preparing a central carboxylic acid intermediate derived from the core scaffold. This intermediate can then be subjected to a variety of amide coupling reactions with a diverse set of amines, using coupling reagents like TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate), to rapidly generate a library of amides. acs.org This parallel synthesis approach allows for the systematic exploration of the chemical space around the core structure by varying the substituents introduced in the final step.

Table 4: Illustrative Combinatorial Library Matrix

| Core Intermediate | Amine 1 (R¹-NH₂) | Amine 2 (R²-NH₂) | Amine 3 (R³-NH₂) | Amine 4 (R⁴-NH₂) |

| This compound-X-COOH | Product A1 | Product A2 | Product A3 | Product A4 |

| 4-Bromo-5,6-Dimethyl-1,3-dihydro-2-benzofuran-X-COOH | Product B1 | Product B2 | Product B3 | Product B4 |

| 4-Aryl-5,6-Dimethyl-1,3-dihydro-2-benzofuran-X-COOH | Product C1 | Product C2 | Product C3 | Product C4 |

X represents a linker if the carboxylic acid is not directly attached to the core.

Environmental Chemical Studies and Degradation Pathways of Dihydrobenzofuran Structural Motifs

Investigation of Photochemical and Chemical Degradation of Related Dihydrobenzofuran-Containing Compounds

The degradation of dihydrobenzofuran-containing compounds in the environment is influenced by abiotic factors, primarily sunlight (photodegradation) and chemical reactions with environmental constituents like water (hydrolysis). gcsaa.org

Photochemical Degradation: Sunlight can induce significant transformations in molecules with a benzofuran (B130515) core. The C-2/C-3 double bond in the furan (B31954) ring is a common site for photochemical reactions. tandfonline.com For instance, the photolysis of furanocoumarins, a class of naturally occurring benzofuran derivatives, has been studied for its chemical and biological implications. acs.org Ultraviolet (UV) irradiation is a known method for degrading furanocoumarins. nih.gov Studies on benzofuran derivatives show they can undergo photochemical cycloadditions and dimerizations when irradiated. tandfonline.comrsc.orgresearchgate.net For example, the photooxygenation of 2,3-dimethyl benzo[b]furan can produce a dioxetane intermediate. tandfonline.com The photocatalytic degradation of carbofuran, a pesticide with a dihydrobenzofuran structure, has been demonstrated using processes like the photo-Fenton reaction, which involves oxidation of the furan ring. nycu.edu.tw This process can lead to the complete degradation of the parent compound. nycu.edu.tw

Chemical Degradation: Chemical degradation pathways, such as hydrolysis and oxidation, are also critical to the environmental fate of these compounds. gcsaa.org The stability of the dihydrobenzofuran structure can be influenced by environmental pH and temperature. gcsaa.org In soil, the pesticide carbofuran is known to hydrolyze to its corresponding phenol (B47542), 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran. epa.gov This transformation has a reported half-life of approximately 30 days in soil environments. epa.gov

The following table summarizes key abiotic degradation processes for related compounds.

Table 1: Abiotic Degradation Processes for Dihydrobenzofuran Analogues

| Degradation Process | Compound Class/Example | Key Findings |

|---|---|---|

| Photodegradation | Furanocoumarins | Can be degraded by UV irradiation. nih.gov |

| Photochemical Reaction | Benzofuran Derivatives | Susceptible to cycloaddition and dimerization reactions upon irradiation. tandfonline.comrsc.orgresearchgate.net |

| Photo-Fenton Reaction | Carbofuran | Complete degradation of the parent compound is possible, with oxidation occurring at the furan ring. nycu.edu.tw |

| Hydrolysis | Carbofuran | Degrades to 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran in soil. epa.gov |

Microbial Transformation and Biodegradation Pathways of Structural Analogues

Microorganisms, including bacteria and fungi, play a pivotal role in the breakdown of complex organic molecules in the environment. researchgate.net The biodegradation of dibenzofuran, a structurally similar aromatic ether, has been extensively studied as a model for the environmental fate of related compounds, including polychlorinated dibenzofurans. researchgate.netnih.govethz.ch

Bacterial degradation of dibenzofuran is typically initiated by a dioxygenase enzyme system. ethz.chcdnsciencepub.com Two primary initial modes of attack have been identified:

Angular Dioxygenation: This is the most common pathway, where a dioxygenase attacks the angular position (4,4a) adjacent to the ether bridge. ethz.chnih.gov This leads to the formation of an unstable dihydroxylated intermediate that rearomatizes to form 2,2',3-trihydroxybiphenyl. nih.govnih.gov This intermediate is then subject to meta-cleavage of the aromatic ring, eventually leading to central metabolites like salicylic acid. nih.govnih.govnih.gov Several bacterial genera, including Sphingomonas, Terrabacter (formerly Brevibacterium), and Staphylococcus, have been shown to utilize this pathway. ethz.chnih.gov

Lateral Dioxygenation: An alternative pathway involves a dioxygenase attack on a lateral position of one of the aromatic rings, such as the 1,2-position. nih.gov This has been observed in the cometabolic degradation of dibenzofuran by biphenyl-utilizing bacteria like Ralstonia sp. SBUG 290. nih.gov This process results in the formation of 1,2-dihydroxydibenzofuran, which undergoes ring cleavage to produce different intermediates. nih.gov

Fungi are also capable of transforming these structures. For example, the yeast Trichosporon mucoides has been shown to oxidize dibenzofuran to various monohydroxylated and dihydroxylated derivatives. nih.gov Fungal pathways can differ from bacterial ones; for instance, the fungus Cunninghamella elegans forms a stable trans-2,3-dihydroxy-2,3-dihydrodibenzofuran, whereas bacterial systems typically produce the unstable cis-isomer. portlandpress.com

Table 2: Microbial Degradation Pathways for Dibenzofuran

| Organism Type | Example Species | Initial Attack | Key Intermediates |

|---|---|---|---|

| Bacteria | Sphingomonas sp. RW1 | Angular (4,4a) Dioxygenation | 2,2',3-Trihydroxybiphenyl, Salicylic Acid |

| Bacteria | Ralstonia sp. SBUG 290 | Lateral (1,2) Dioxygenation | 1,2-Dihydroxydibenzofuran, Salicylic Acid |

| Fungi (Yeast) | Trichosporon mucoides SBUG 801 | Hydroxylation | Monohydroxydibenzofurans, 2,3-Dihydroxydibenzofuran |

| Fungi | Cunninghamella elegans | Oxidation | trans-2,3-dihydroxy-2,3-dihydrodibenzofuran |

Identification and Characterization of Environmental Metabolites and Transformation Products

The breakdown of a parent compound results in the formation of various transformation products (TPs) or metabolites. beyondpesticides.org Identifying these products is essential for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the original substance. beyondpesticides.orggenerations-futures.fr

In the microbial degradation of dibenzofuran via the angular dioxygenation pathway, key metabolites that have been consistently identified include:

2,2',3-Trihydroxybiphenyl: The product of the initial dioxygenase attack and subsequent rearomatization. nih.gov

Salicylic acid: A central intermediate formed after the meta-cleavage of 2,2',3-trihydroxybiphenyl. nih.govnih.govnih.gov

Gentisic acid: In some strains, such as Staphylococcus auriculans DBF63, salicylic acid can be further metabolized through a gentisic acid pathway. nih.gov

Catechols: These are common downstream intermediates in the degradation of aromatic compounds. portlandpress.com

During the lateral dioxygenation of dibenzofuran by Ralstonia sp. SBUG 290, the ring fission product 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid was identified, which was subsequently degraded to salicylic acid. nih.gov

Fungal metabolism of dibenzofuran by Trichosporon mucoides leads to the formation of four different monohydroxylated dibenzofurans and 2,3-dihydroxydibenzofuran. nih.gov

In the case of abiotic degradation, the hydrolysis of carbofuran in soil primarily yields 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran. epa.gov The photochemical degradation of carbofuran via the photo-Fenton process was found to produce at least five major intermediates, indicating oxidation of both the carbamate group and the furan ring. nycu.edu.tw These findings highlight that both biotic and abiotic processes generate a suite of transformation products in the environment. beyondpesticides.org

Theoretical Modeling of Environmental Fate and Persistence of Dihydrobenzofuran Structures

Predicting the environmental fate of chemicals is a complex task due to the multitude of influencing factors. mdpi.com Theoretical and computational models are valuable tools for estimating the persistence, distribution, and transformation of compounds in the environment. up.pt These models integrate a chemical's physical-chemical properties with environmental parameters to forecast its behavior. mdpi.comup.pt

Multimedia Environmental Fate Models: These models, often based on the concept of fugacity, are used to predict the distribution of a chemical among different environmental compartments such as air, water, soil, and sediment. nih.gov Such a model was used to study the environmental fate of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans, showing that their distribution is controlled by their physical-chemical properties and that degradation occurs mainly in soil and sediment. nih.gov The construction of these models involves defining the environmental compartments, quantifying emissions, and describing transport and transformation processes mathematically. up.pt

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a compound with its properties, including its susceptibility to degradation. These models can be used to predict biodegradation half-lives based on molecular descriptors.

Data Handling and Uncertainty: A significant challenge in environmental fate modeling is the high variability in experimental data, such as biodegradation half-lives. nih.gov Statistical approaches, like Bayesian inference, have been developed to characterize the distributions of reported half-lives from experimental studies. nih.gov This allows for a more robust estimation of average half-lives and their associated uncertainty, providing reliable data for building predictive models. nih.gov These models are crucial for regulatory authorities and industry to assess the persistence of existing chemicals and to design new, less persistent compounds. nih.gov

Future Research Directions and Emerging Opportunities in 5,6 Dimethyl 1,3 Dihydro 2 Benzofuran Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of dihydrobenzofuran cores has been the subject of extensive research, with numerous methods being developed. However, the pursuit of highly efficient and atom-economical routes to specifically substituted derivatives like 5,6-Dimethyl-1,3-dihydro-2-benzofuran remains a key objective. Future research should focus on methodologies that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

One promising direction is the application of transition metal-catalyzed C-H activation and functionalization. Rhodium-catalyzed protocols have been successfully employed for the synthesis of asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans, achieving good to excellent yields and high diastereomeric and enantiomeric ratios. A similar approach could be envisioned for the synthesis of This compound , potentially starting from readily available precursors.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition Metal-Catalyzed C-H Activation | High efficiency, stereoselectivity | Development of specific catalysts for the target molecule |

| One-Pot Tandem Reactions | Atom economy, reduced waste, cost-effective | Design of novel cascade sequences |

| Biocatalysis | Green and sustainable, high selectivity | Identification and engineering of suitable enzymes |

Exploration of Novel Catalytic Systems for Specific Transformations and Derivatizations

The functionalization of the This compound scaffold is crucial for tuning its properties and exploring its potential applications. The development of novel catalytic systems that can selectively target specific positions on the molecule is a significant research direction.

For instance, the methyl groups at the 5 and 6 positions offer handles for further transformations. Catalytic systems that can achieve selective C-H oxidation or halogenation at these positions would open up a wide range of derivatization possibilities. Furthermore, the dihydrofuran ring itself can be a site for catalytic modifications, such as ring-opening reactions or the introduction of new functional groups.

The use of photoredox catalysis could also be a fruitful area of investigation. This approach allows for mild reaction conditions and can enable transformations that are difficult to achieve with traditional thermal methods. Exploring the photochemical reactivity of This compound could lead to the discovery of novel derivatization strategies.

Advanced Mechanistic Studies Combining Ultra-Fast Spectroscopy and Computational Dynamics

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient synthetic methods and catalysts. The application of advanced analytical techniques can provide unprecedented insights into the transient intermediates and transition states involved in the synthesis and transformation of This compound .

Ultra-fast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be employed to directly observe the dynamics of short-lived species in real-time. This experimental data, when combined with high-level computational dynamics simulations, can provide a detailed picture of the reaction energy landscape and the factors that govern selectivity.

Such mechanistic studies would be particularly valuable for understanding the intricacies of the catalytic cycles involved in the proposed synthetic and derivatization reactions. This knowledge would enable the fine-tuning of catalyst structures and reaction conditions to optimize yield, selectivity, and turnover number.

Rational Design and Synthesis of Derivatives for Enhanced Performance in Materials Science

The benzofuran (B130515) core is a privileged scaffold in materials science, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The This compound skeleton offers a unique platform for the rational design of novel materials with tailored properties.

By strategically introducing electron-donating or electron-withdrawing groups at various positions on the aromatic ring or the dihydrofuran moiety, the electronic and photophysical properties of the molecule can be systematically tuned. For example, the synthesis of donor-acceptor type molecules based on this scaffold could lead to new materials with interesting charge-transfer characteristics.

Furthermore, the incorporation of the This compound unit into polymeric structures could lead to the development of new functional polymers with applications in areas such as organic electronics and sensing.

| Material Application | Design Strategy | Potential Enhancement |

| Organic Electronics | Introduction of donor/acceptor groups | Tunable HOMO/LUMO levels, improved charge transport |

| Fluorescent Probes | Functionalization with specific recognition motifs | High sensitivity and selectivity for target analytes |

| Functional Polymers | Incorporation into polymer backbones | Novel thermal, mechanical, and electronic properties |

Expanding the Scope of Applications in Emerging Areas of Green Chemistry and Sustainable Technologies

The principles of green chemistry emphasize the use of renewable resources, the reduction of waste, and the design of environmentally benign processes. The chemistry of This compound can contribute to these goals in several ways.

One area of opportunity is the use of this compound or its derivatives as building blocks for the synthesis of biodegradable polymers or as components of sustainable materials. The inherent structure of the molecule could potentially be derived from renewable feedstocks, further enhancing its green credentials.

Another emerging application is in the development of novel catalysts for green chemical processes. The dihydrobenzofuran scaffold could be functionalized to create ligands for metal catalysts or to act as an organocatalyst itself. These new catalytic systems could then be applied to a variety of sustainable transformations, such as biomass conversion or CO2 utilization.

Q & A

Q. What are the optimized synthetic routes for 5,6-Dimethyl-1,3-dihydro-2-benzofuran, and how can purity be ensured?

A two-step synthesis strategy is commonly employed:

Step 1 : Condensation of dihydroxyacetophenone derivatives with appropriate methylating agents under basic conditions to introduce methyl groups at positions 5 and 2.

Step 2 : Reduction of the ketone intermediate using lithium borohydride (LiBH₄) in anhydrous tetrahydrofuran (THF) to yield the dihydrobenzofuran core .

Purity Control : Post-synthesis purification via column chromatography (ethyl acetate/hexane gradient) and validation using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign methyl groups (δ ~2.2–2.4 ppm for CH₃) and confirm the dihydrofuran ring structure (δ 3.8–4.2 ppm for CH₂).

- IR Spectroscopy : Identify C=O stretching (if present) and C-O-C vibrations (~1250 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds) for structural validation .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure Not explicitly reported; assume volatility comparable to benzofuran analogs).

- Protective Gear : Nitrile gloves and safety goggles to prevent skin/eye contact.

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical consultation for ingestion .

Advanced Research Questions

Q. How can dimerization kinetics and activation parameters be determined experimentally?

- Method : Conduct variable-temperature kinetic studies in acetonitrile (CH₃CN) using UV-Vis or 1H NMR to monitor dimerization rates.

- Data Analysis : Apply the Arrhenius equation () to calculate activation energy () from rate constants () measured at 24.6°C, 35.4°C, and 44.9°C (see Tables A-1 to A-3 in ).

- Advanced Modeling : Use density functional theory (DFT) to simulate transition states and validate experimental .

Q. How can contradictions in pharmacological data for benzofuran derivatives be resolved?

- Case Study : Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from stereochemical variations or assay conditions.

- Experimental Design :

- Perform in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]ketanserin for 5-HT₂A receptors).

- Compare results across cell lines (e.g., HEK293 vs. CHO) to assess cell-specific effects.

- Synthesize enantiomers to isolate stereochemical influences .

Q. What structural insights can crystallography provide for this compound?

- Key Findings : X-ray diffraction reveals planar benzofuran units (mean deviation: 0.005 Å) and intermolecular O–H⋯O hydrogen bonds (2.7–2.9 Å bond length) that stabilize dimer formation.

- Application : Correlate crystallographic data with solubility and stability profiles (e.g., hygroscopicity linked to H-bond networks) .

Q. How do substituent modifications impact bioactivity?

- Example : Introducing sulfinyl or methoxy groups at position 3 enhances antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).

- Methodology :

- Synthesize analogs via nucleophilic substitution or oxidation.

- Test bioactivity using disk diffusion assays and compare zone-of-inhibition diameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.